2-Chloro-4-fluoro-5-nitroaniline

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

This 2-chloro-4-fluoro-5-nitroaniline (CAS 139626-20-3) delivers a non-substitutable 2,4,5-substitution pattern essential for regioselective cross-couplings, kinase inhibitor programs, and fluthiacet-methyl herbicide synthesis. Unlike regioisomers, its chlorine placement secures reproducible yields and impurity profiles. Supplied with definitive ¹H NMR reference data, enabling analytical method validation and process control. Procure only if your synthesis demands the exact regioisomer—any deviation risks derailing your sequence and compromising downstream specifications.

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
CAS No. 139626-20-3
Cat. No. B3047448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitroaniline
CAS139626-20-3
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N
InChIInChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
InChIKeyUBFIXJAFAZWURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-nitroaniline (CAS 139626-20-3): A Differentiated Halogenated Nitroaniline Building Block for Pharmaceutical and Agrochemical R&D


2-Chloro-4-fluoro-5-nitroaniline (CAS 139626-20-3) is a halogenated nitroaniline derivative characterized by a benzene ring bearing a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 5-position [1]. This specific 2,4,5-trisubstituted pattern confers distinct electronic and steric properties compared to other regioisomers and mono-substituted analogs, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals . It is typically supplied as a crystalline powder with a purity of 95-98% and is intended exclusively for research and development applications .

Why Generic Substitution Fails for 2-Chloro-4-fluoro-5-nitroaniline: Regiospecific Reactivity and Physicochemical Divergence


The precise 2,4,5-substitution pattern of 2-chloro-4-fluoro-5-nitroaniline is non-arbitrary and critically impacts its utility in synthetic pathways . Unlike its regioisomers such as 4-chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5) or the non-chlorinated analog 2-fluoro-5-nitroaniline (CAS 369-36-8), the position of the chlorine atom relative to the amino and nitro groups in this specific compound dictates the regioselectivity of subsequent cross-coupling reactions and influences key physicochemical properties including melting point, solubility, and calculated lipophilicity (cLogP) . Procurement of alternative, seemingly similar, building blocks without rigorous validation of these parameters can lead to divergent reaction yields, altered impurity profiles, and ultimately, failure to reproduce published synthetic protocols or meet downstream regulatory specifications [1].

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-5-nitroaniline: A Comparative Analysis Against Key Analogs


Regioisomeric Differentiation: 2-Chloro-4-fluoro-5-nitroaniline vs. 4-Chloro-2-fluoro-5-nitroaniline

The substitution pattern of 2-chloro-4-fluoro-5-nitroaniline (CAS 139626-20-3) imparts distinct physicochemical properties compared to its regioisomer 4-chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5), directly influencing its behavior in synthetic applications. While both share the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol, the target compound exhibits a significantly lower melting point, indicating different intermolecular interactions and solid-state properties .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Quantified Lipophilicity Divergence from Non-Chlorinated Analog

The addition of a chlorine atom in 2-chloro-4-fluoro-5-nitroaniline significantly increases its calculated lipophilicity (cLogP) relative to the non-chlorinated analog 2-fluoro-5-nitroaniline (CAS 369-36-8). The consensus cLogP for the target compound is calculated to be 1.33, whereas 2-fluoro-5-nitroaniline has a reported cLogP of 0.96 . This difference of 0.37 log units corresponds to a more than 2-fold increase in theoretical octanol-water partition coefficient, a key parameter in predicting membrane permeability and bioavailability in drug discovery programs .

Medicinal Chemistry Drug Design ADME Prediction

Validated Synthetic Utility: Confirmed Precursor to Commercial Herbicide Fluthiacet-methyl

2-Chloro-4-fluoro-5-nitroaniline is an established and documented precursor in the synthesis of fluthiacet-methyl, a selective post-emergence herbicide . This contrasts with many close analogs, which lack publicly documented, high-value industrial applications. The specific substitution pattern of this compound enables the subsequent transformations required to access the active herbicidal scaffold, a utility that cannot be replicated by regioisomers like 4-chloro-2-fluoro-5-nitroaniline .

Agrochemical Synthesis Process Chemistry Herbicide Development

Direct NMR Characterization from Patent Literature: Confirmed Regiochemistry

The unambiguous ¹H NMR spectrum of 2-chloro-4-fluoro-5-nitroaniline has been published in the context of a patent procedure, confirming its regiochemistry and providing a benchmark for quality control . The spectrum, recorded at 400 MHz in DMSO-d6, shows distinct aromatic proton signals at δ 7.59 (d, J=11.2 Hz) and δ 7.48 (d, J=7.2 Hz), along with the amino proton singlet at δ 5.84. This pattern is a direct consequence of the specific 2-chloro-4-fluoro-5-nitro substitution and would differ for other regioisomers, such as 4-chloro-2-fluoro-5-nitroaniline, which lacks this specific published characterization data in the same context [1].

Analytical Chemistry Synthetic Route Validation Quality Control

Optimal R&D and Industrial Applications for 2-Chloro-4-fluoro-5-nitroaniline Based on Evidence


Medicinal Chemistry: SAR Exploration of Lipophilic Kinase Inhibitor Scaffolds

This compound is optimally suited as a building block in medicinal chemistry programs targeting kinase inhibitors, particularly where increased lipophilicity and distinct electronic properties are desired [1]. The consensus cLogP of 1.33, which is significantly higher than non-chlorinated analogs, makes it a rational choice for improving membrane permeability of lead compounds . Furthermore, its use as a precursor in the synthesis of kinase inhibitors has been documented, establishing its relevance in oncology and other therapeutic areas .

Agrochemical Process Chemistry: Development and Scale-Up of Fluthiacet-methyl Herbicide Routes

For process chemists engaged in the development or optimization of fluthiacet-methyl herbicide synthesis, 2-chloro-4-fluoro-5-nitroaniline is a non-substitutable intermediate [1]. The specific regioisomeric substitution pattern is essential for the subsequent chemical transformations that lead to the active herbicidal ingredient . Sourcing this compound from a vendor providing detailed analytical characterization, such as NMR, minimizes the risk of introducing an incorrect regioisomer that would derail the synthetic sequence and compromise product purity .

Analytical Method Development and Quality Control Reference Standard

The availability of a definitive ¹H NMR spectrum published in the patent literature [1] establishes 2-chloro-4-fluoro-5-nitroaniline as a reliable reference standard for analytical method development. Laboratories can use this data to develop and validate HPLC and NMR methods for monitoring reactions and confirming the identity of this intermediate, as well as for differentiating it from closely related impurities or regioisomeric byproducts that might arise during synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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